molecular formula C19D3H19C1N B602513 Nortriptyline-d3 Hydrochloride CAS No. 203784-52-5

Nortriptyline-d3 Hydrochloride

Cat. No.: B602513
CAS No.: 203784-52-5
M. Wt: 302.86
InChI Key:
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Description

Nortriptyline-d3 Hydrochloride is a deuterium-labeled analog of Nortriptyline Hydrochloride, a tricyclic antidepressant. This compound is primarily used in scientific research as an internal standard in mass spectrometry and other analytical techniques. The deuterium labeling allows for precise quantification and analysis of Nortriptyline in various biological samples.

Mechanism of Action

Target of Action

Nortriptyline-d3 Hydrochloride, an active metabolite of amitriptyline, is a tricyclic antidepressant (TCA) that primarily targets the monoamine transporters (MATs) . These transporters play a crucial role in the reuptake of neurotransmitters like serotonin and norepinephrine, which are key players in mood regulation .

Mode of Action

This compound exerts its antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes . This inhibition increases the synaptic concentration of these neurotransmitters, enhancing their signaling and leading to elevated mood . It also exerts antimuscarinic effects through its actions on the acetylcholine receptor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic and noradrenergic pathway . By inhibiting the reuptake of serotonin and norepinephrine, this compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can lead to downstream effects such as mood elevation, relief from depression, and potentially pain modulation .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid absorption and extensive metabolism in the liver . It has a large volume of distribution, indicating extensive distribution into tissues . The metabolites and small amounts of unchanged drug are excreted in the urine . These properties impact the bioavailability of the drug and its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter dynamics. By inhibiting the reuptake of serotonin and norepinephrine, the drug increases the availability of these neurotransmitters in the synaptic cleft . This can lead to enhanced neurotransmission and changes in neuronal activity. In some cases, this compound can induce liver inflammation in a NLRP3 inflammasome-dependent manner .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, liver function, and the presence of other medications . Furthermore, the drug’s efficacy can be influenced by the patient’s individual characteristics, including their genetic makeup, overall health status, and the specific nature of their depression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nortriptyline-d3 Hydrochloride involves the deuteration of Nortriptyline. The process typically starts with the precursor compound, Nortriptyline, which undergoes a series of reactions to replace hydrogen atoms with deuterium. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in specialized facilities equipped with advanced deuteration technology.

Chemical Reactions Analysis

Types of Reactions: Nortriptyline-d3 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the aromatic rings or the side chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed:

    Oxidation: Hydroxylated derivatives of Nortriptyline-d3.

    Reduction: Reduced forms of Nortriptyline-d3.

    Substitution: Halogenated derivatives of Nortriptyline-d3.

Scientific Research Applications

Nortriptyline-d3 Hydrochloride has several scientific research applications, including:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of Nortriptyline in various samples.

    Biology: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Nortriptyline.

    Medicine: Utilized in therapeutic drug monitoring to ensure accurate dosing of Nortriptyline in patients.

    Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.

Comparison with Similar Compounds

    Amitriptyline Hydrochloride: Another tricyclic antidepressant with a similar mechanism of action.

    Protriptyline Hydrochloride: A tricyclic antidepressant with a slightly different chemical structure.

    Butriptyline Hydrochloride: A less commonly used tricyclic antidepressant.

Uniqueness of Nortriptyline-d3 Hydrochloride: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in scientific research and analytical applications.

Properties

IUPAC Name

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAYBENGXDALFF-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662159
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203784-52-5, 136765-48-5
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203784-52-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 136765-48-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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